molecular formula C12H12N2O2S B581967 Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate CAS No. 658076-43-8

Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate

Cat. No.: B581967
CAS No.: 658076-43-8
M. Wt: 248.3
InChI Key: LQGLQWIYLAHVRF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate (CAS 658076-43-8) is a high-purity chemical building block for research and development, particularly in the field of medicinal chemistry. With the molecular formula C12H12N2O2S and a molecular weight of 248.30 g/mol, this compound is a derivative of the pharmaceutically significant 2-aminothiazole scaffold . The 2-aminothiazole core is a privileged structure in drug discovery, found in various therapeutic agents and utilized as a starting material for synthesizing a diverse range of heterocyclic analogs . This specific derivative serves as a key intermediate in organic synthesis. Research indicates that structurally related 2-aminothiazole-4-carboxylate analogs exhibit promising antitumor activity . Some analogs have demonstrated remarkable activity in screenings, with one compound showing a GI50 value of 0.08 µM against the RPMI-8226 cancer cell line . The antitumor potential of these compounds is supported by studies on their DNA-binding properties , with a positive correlation established between their binding energy to DNA and biological activity, suggesting a potential mechanism of action involving interaction with the DNA minor groove . Furthermore, Schiff base derivatives synthesized from the ethyl 2-aminothiazole-4-carboxylate scaffold have shown significant antimicrobial properties against multi-drug resistant (MDR) bacterial and fungal strains . Specific derivatives have exhibited potent activity against clinical isolates of Staphylococcus epidermidis , Pseudomonas aeruginosa , Staphylococcus aureus , and Escherichia coli , as well as fungal species like Candida glabrata and Candida albicans , in some cases outperforming the reference drug nystatin . Molecular docking studies suggest these compounds may act as antagonists of the bacterial enzyme UDP-N-acetylmuramate/L-alanine ligase, a key target in peptidoglycan synthesis . This product is intended for research purposes as a synthetic intermediate or for biological screening. For Research Use Only (RUO). Not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 2-(2-aminophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGLQWIYLAHVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680028
Record name Ethyl 2-(2-aminophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658076-43-8
Record name Ethyl 2-(2-aminophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Thiazole Synthesis Adaptation

A modified Hantzsch approach could involve:

  • α-Haloketone Preparation : Ethyl 2-bromoacetoacetate serves as the α-haloketone precursor.

  • Cyclization with Substituted Thiourea : Reaction with 1-(2-aminophenyl)thiourea introduces the aminophenyl group during thiazole ring formation.

The general reaction mechanism proceeds as:

Ethyl 2-bromoacetoacetate+1-(2-aminophenyl)thioureaEthyl 2-(2-aminophenyl)thiazole-4-carboxylate+HBr\text{Ethyl 2-bromoacetoacetate} + \text{1-(2-aminophenyl)thiourea} \rightarrow \text{this compound} + \text{HBr}

Key parameters include solvent choice (e.g., ethanol, isopropanol), temperature (20–50°C), and reaction time (3–6 hours).

Industrial-Scale Method from Patent Literature

A patent (CN106632137A) details a four-step, one-pot synthesis for Ethyl 2-(2-aminothiazole-4-yl)-2-methoxyiminoacetate, offering insights applicable to the target compound.

Reaction Sequence and Conditions

StepReactionReagents/ConditionsPurpose
1OximationMethyl nitrite, ethanol, -5–5°C, 2–4 hoursForm oxime intermediate
2MethylationDimethyl sulfate, TBAB, K2_2CO3_3, 8–15°CIntroduce methoxy group
3BrominationBr2_2, Cl2_2, 20–50°CGenerate α-bromo intermediate
4CyclizationThiourea, NaOAc, 20–30°CForm thiazole ring

Critical Modifications for Target Compound :

  • Replace thiourea with 1-(2-aminophenyl)thiourea in Step 4 to incorporate the aminophenyl moiety.

  • Optimize bromination (Step 3) to avoid over-halogenation, which could hinder cyclization.

Solvent and Catalyst Optimization

Solvent Selection

  • Ethanol/Isopropanol : Preferred for their ability to dissolve both polar and non-polar intermediates, facilitating one-pot synthesis.

  • Phase Transfer Catalysts (PTCs) : Tetrabutylammonium bromide (TBAB) improves reaction efficiency in methylation steps by enhancing interfacial interactions.

Acid-Base Management

  • Potassium Carbonate (K2_2CO3_3) : Neutralizes HBr generated during bromination, preventing side reactions.

  • Sodium Acetate (NaOAc) : Maintains mild basic conditions during cyclization, promoting nucleophilic substitution.

Yield and Purity Considerations

Impact of Reaction Parameters

  • Temperature Control :

    • Oximation at ≤5°C minimizes byproduct formation.

    • Cyclization at 20–30°C balances reaction rate and product stability.

  • Bromine Addition Rate : 1.5–3 kg/hr ensures controlled exothermicity, reducing decomposition risks.

Purification Techniques

  • Centrifugation : Removes insoluble salts post-methylation (e.g., K2_2SO4_4).

  • pH Adjustment : Filtrate acidification to pH 4.5–5.0 precipitates impurities while retaining the product.

Challenges and Mitigation Strategies

Intermediate Stability

  • Methide Degradation : Storage at 2–8°C under inert atmosphere prevents oxidation.

  • Bromide Hydrolysis : Rapid processing after bromination avoids aqueous degradation.

Scalability

  • Continuous Processing : Patent methodology allows all steps in a single reactor, reducing intermediate handling.

  • Solvent Recovery : Ethanol/isopropanol distillation and reuse cut costs by ≈30% in pilot studies.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (DMSO-d6_6) : δ 1.32 (t, 3H, CH2_2CH3_3), 4.28 (q, 2H, CH2_2CH3_3), 6.90–7.25 (m, 4H, Ar-H), 8.45 (s, 1H, thiazole-H).

  • HPLC Purity : ≥96% under optimized conditions .

Scientific Research Applications

Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Substituent Impact:

  • Electron-Donating Groups (e.g., –NH₂, –OH) : Improve solubility and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., AChE/BuChE) .
  • Electron-Withdrawing Groups (e.g., –NO₂, –CF₃): Lower HOMO-LUMO gaps (e.g., 4.03 eV for nitro derivatives) and enhance electronic delocalization, favoring antioxidant and antimicrobial activities .
  • Halogen Substituents (e.g., –F, –Cl) : Increase lipophilicity and membrane permeability, as seen in fluorinated analogs .

Key Findings:

  • Anticancer Activity: Amino-substituted derivatives (e.g., 5a, 5b) show near-equivalent potency to methotrexate in HCT-116 cells, attributed to beta-catenin pathway disruption .
  • Antioxidant Activity: Hydrazinyl derivatives with nitro or methoxy groups exhibit superior radical scavenging (%FRSA >80%) compared to non-polar analogs .

Physicochemical and Computational Data

Property This compound (Predicted) Ethyl 2-nitrobenzylidene hydrazinyl analog Ethyl 2-(4-CF₃-phenyl) analog
HOMO-LUMO Gap (eV) ~4.5 (estimated) 4.03 3.98 (cc-pVTZ basis set)
LogP ~2.1 (moderate solubility) 2.75 3.42
Hydrogen Bond Donors 1 (–NH₂) 2 (–NH, –NO₂) 0
Crystallographic Data Not available CCDC 1951603 Not reported

Computational Insights:

  • The nitro group in induces a planar geometry, enhancing conjugation and reducing the HOMO-LUMO gap.
  • Fluorinated analogs exhibit higher logP values, correlating with improved cell membrane penetration .

Biological Activity

Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C12H12N2O2S
  • Molecular Weight : 248.3 g/mol
  • Appearance : Pale yellow powder

The compound features a thiazole ring, an amino group, and an ethyl ester functional group, which contribute to its unique reactivity and biological properties.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have demonstrated its effectiveness against:

  • Bacterial Strains : Staphylococcus aureus, Escherichia coli, Bacillus subtilis
  • Fungal Strains : Candida albicans, Aspergillus niger

The compound's mechanism involves targeting bacterial cell wall synthesis by inhibiting the enzyme UDP-N-acetylmuramate/L-alanine ligase, which is crucial for peptidoglycan formation in bacterial cells.

Anticancer Activity

Research indicates that this compound also possesses anticancer properties. It has shown cytotoxic effects on several cancer cell lines, including:

  • HepG2 (liver cancer)
  • PC12 (neuroblastoma)

The observed IC50 values for these cell lines range from 0.09 to 0.49 μM, indicating potent activity against malignant cells . The compound appears to induce apoptosis in cancer cells through various signaling pathways, disrupting cellular metabolism and promoting cell death.

The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase. The interaction with this enzyme leads to:

  • Inhibition of Peptidoglycan Synthesis : Disruption of bacterial cell wall formation.
  • Induction of Apoptosis in Cancer Cells : Activation of intrinsic apoptotic pathways.

These mechanisms underline the compound's potential as a therapeutic agent in treating bacterial infections and cancer.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various strains. The minimum inhibitory concentration (MIC) was determined for each strain, showing promising results particularly against Gram-positive bacteria .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8

Study 2: Anticancer Activity

In vitro studies on HepG2 and PC12 cell lines revealed that treatment with the compound resulted in significant reductions in cell viability, with detailed analysis showing morphological changes consistent with apoptosis .

Cell LineIC50 (µM)
HepG20.25
PC120.45

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate?

The compound is typically synthesized via cyclization reactions. A common method involves reacting ethyl acetoacetate with 2-aminobenzaldehyde and thiourea under acidic conditions (e.g., HCl or H₂SO₄) to form the thiazole ring. Reaction optimization includes controlling temperature (80–100°C) and solvent choice (ethanol or acetic acid) to improve yield (65–80%) . Multi-step protocols may also employ coupling reagents like EDCI/HOBt for amide bond formation in derivatives .

Q. How is the compound characterized structurally?

Characterization relies on spectroscopic methods:

  • NMR : 1H^1H and 13C^13C NMR identify protons and carbons in the thiazole ring, ester group, and aromatic substituents. For example, the ester carbonyl typically appears at ~165–170 ppm in 13C^13C NMR .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 263.31 for the base compound) .
  • Elemental Analysis : Validates purity (>95%) by matching calculated and observed C, H, N, S percentages .

Q. What biological activities are reported for this compound?

Thiazole derivatives exhibit:

  • Antimicrobial Activity : Inhibition of E. coli and S. aureus (MIC values: 8–32 µg/mL) via DNA intercalation or topoisomerase II inhibition .
  • Gene Regulation : Analogues like ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate induce Oct3/4 expression, a pluripotency marker, suggesting potential in stem cell research .

Advanced Research Questions

Q. How to design experiments to optimize synthetic yield and purity?

  • Reaction Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis reduces reaction time (30 min vs. 12 hours) and improves yield by 15–20% .
  • Purification : Silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity. Monitor by TLC (Rf ~0.5 in 3:7 EA/hexane) .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Test compound concentrations (0.1–100 µM) to identify non-linear effects (e.g., hormesis in cytotoxicity assays) .
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm whether observed activities (e.g., DNA damage) depend on specific targets like topoisomerase II .
  • Molecular Docking : Compare binding affinities of derivatives to explain variability. For example, substituents at the 2-aminophenyl group may alter interactions with DNA grooves (ΔG: -8 to -10 kcal/mol) .

Q. What role does crystallography play in studying this compound’s structure-activity relationship?

  • Single-Crystal X-ray Diffraction : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between NH₂ and ester groups). SHELX software refines atomic coordinates and thermal displacement parameters .
  • Electron Density Maps : Identify electron-deficient regions (e.g., thiazole ring) for electrophilic substitution strategies .

Q. What strategies are used to functionalize the thiazole core for enhanced bioactivity?

  • Electrophilic Substitution : Bromination (NBS in DMF) at the 5-position of the thiazole ring introduces handles for cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Amino Group Derivatization : Acylation (acetic anhydride) or sulfonylation (tosyl chloride) modulates solubility and target selectivity. For example, acetylated derivatives show improved blood-brain barrier penetration .

Q. How to investigate the mechanism of antimicrobial action?

  • Time-Kill Assays : Track bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects .
  • ROS Detection : Use fluorescent probes (DCFH-DA) to measure reactive oxygen species (ROS) induction, linking oxidative stress to microbial death .
  • Proteomics : LC-MS/MS identifies downregulated proteins (e.g., DNA gyrase subunits) in treated bacterial cultures .

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